molecular formula C16H16O3 B047321 ((p-(Benzyloxy)phenoxy)methyl)oxirane CAS No. 28150-30-3

((p-(Benzyloxy)phenoxy)methyl)oxirane

Cat. No. B047321
CAS RN: 28150-30-3
M. Wt: 256.3 g/mol
InChI Key: BYDXZYUGDXYSJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of derivatives related to ((p-(Benzyloxy)phenoxy)methyl)oxirane involves innovative methods such as the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines, leading to the formation of specific dihydrobenzo[1,4]dioxine and benzo[1,4]oxazine derivatives with high stereoselectivity. Another approach includes the reaction between (2-benzyloxy)ethyloxirane and the dianion of phenylselenoacetic acid followed by esterification, yielding enantiopure forms of methyl (E)-6-benzyloxy-4-hydroxy-2-hexenoate and its mesylate derivative (Gabriele et al., 2006); (March et al., 1995).

Molecular Structure Analysis

The molecular structure of derivatives closely related to ((p-(Benzyloxy)phenoxy)methyl)oxirane has been elucidated through various analytical techniques. For instance, X-ray diffraction analysis has confirmed the Z configuration around the double bond of major stereoisomers in synthesized compounds, highlighting the significance of stereochemistry in the molecular architecture of these derivatives (Gabriele et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving ((p-(Benzyloxy)phenoxy)methyl)oxirane derivatives include oxidative cleavage, electrophilic oxidant production, and ring transformations, showcasing their reactive versatility. Methyl(trifluoromethyl)dioxirane, for instance, has been employed for the oxidative cleavage of p-methoxybenzyl ethers, demonstrating the compound's ability to undergo transformation under specific conditions (Paquette et al., 2005).

Physical Properties Analysis

The physical properties of ((p-(Benzyloxy)phenoxy)methyl)oxirane and its derivatives, such as solubility, melting point, and boiling point, are essential for understanding their behavior in various solvents and conditions. However, detailed studies specifically addressing the physical properties of ((p-(Benzyloxy)phenoxy)methyl)oxirane were not found in the current research data.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, of ((p-(Benzyloxy)phenoxy)methyl)oxirane derivatives are crucial for their application in synthetic chemistry. The oxidative cleavage and photodeoxygenation studies indicate the potential of these compounds in forming new bonds and structures through chemical reactions (Paquette et al., 2005); (Lucien & Greer, 2001).

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of Ester Derivatives : The compound has been used in the synthesis of ester derivatives like Methyl (E)-6-benzyloxy-4-hydroxy-2-hexenoate. This process involves reactions with dianion of phenylselenoacetic acid, esterification, oxidation, and pyrolysis (March et al., 1995).

  • Formation of Lactones and Nucleoside Analogues : It's involved in oxirane ring opening reactions to form various lactones and nucleoside analogues, demonstrating its utility in complex organic synthesis (Šála et al., 2004).

  • Creation of Complex Chemical Structures : This compound is instrumental in creating complex molecular structures like 2-substituted-1,4-benzodioxanes, showcasing its versatility in organic synthesis (Liu & Bao, 2010).

  • Polymerization and Material Science : It has significant applications in the field of polymerization and material science, as seen in studies exploring its behavior in pulse radiolysis and e-beam polymerization of epoxy resins (Emmi et al., 2007).

Biological and Environmental Applications

  • Fungal Biotransformation : The compound has been involved in studies related to fungal biotransformation, particularly in the context of environmental bioremediation, showing its potential in eco-friendly applications (Conceição et al., 2021).

  • Gene Mutation and Toxicological Studies : It has been used in research exploring the induction of gene mutations and micronuclei in mammalian cells, which is crucial for understanding its toxicological profile (Schweikl et al., 2004).

  • Dental Composite Research : This compound's derivatives, like siloranes, have been investigated for their stability and suitability in dental composites, highlighting their potential in dental material science (Eick et al., 2006).

  • Medicinal Chemistry and Drug Synthesis : Its derivatives have been used in the synthesis of active pharmaceutical ingredients (APIs) for drugs like Ifenprodil, showcasing its importance in medicinal chemistry (Yadav & Sowbna, 2012).

properties

IUPAC Name

2-[(4-phenylmethoxyphenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-2-4-13(5-3-1)10-17-14-6-8-15(9-7-14)18-11-16-12-19-16/h1-9,16H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDXZYUGDXYSJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40950898
Record name 2-{[4-(Benzyloxy)phenoxy]methyl}oxirane
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Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((p-(Benzyloxy)phenoxy)methyl)oxirane

CAS RN

28150-30-3
Record name 2-[[4-(Phenylmethoxy)phenoxy]methyl]oxirane
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name ((p-(Benzyloxy)phenoxy)methyl)oxirane
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Record name 2-{[4-(Benzyloxy)phenoxy]methyl}oxirane
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Record name [[p-(benzyloxy)phenoxy]methyl]oxirane
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Synthesis routes and methods I

Procedure details

25 g of p-benzyloxyphenol, 165 ml of epichlorohydrin, and 34.5 g of potassium carbonate were refluxed while stirring for 4 hours. The mixture was cooled down to room temperature and filtered, whereupon it was evaporated to dryness. The product was recrystallized from the smallest possible amount of diisopropyl ether. M.p. 68° C.
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Synthesis routes and methods II

Procedure details

Alkylation of 4-(benzyloxy)phenol with 2-(bromomethyl)oxirane (76) as in Example 2A, followed by chromatography of the product on silica gel, eluting with 0-25% CH2Cl2/petroleum ether (foreruns) and then with 25% CH2Cl2/petroleum ether, gave 2-{[4-(benzyloxy)phenoxy]methyl}oxirane (78) (reported by Kopka et al., 2003 using epichlorohydrin) (79%) as a white solid: mp (CH2Cl2/pentane) 61-62° C.; 1H NMR (CDCl3) δ 7.44-7.28 (m, 5H), 6.90 (dt, J=9.3, 2.8 Hz, 2H), 6.85 (dt, J=9.3, 2.8 Hz, 2H), 4.16 (dd, J=11.1, 3.3 Hz, 1H), 3.92 (dd, J=11.1, 5.6 Hz, 1H), 3.32 (m, 1H), 2.89 (dd, J=4.8, 4.3 Hz, 1H), 2.73 (dd, J=5.0, 2.7 Hz, 1H).
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